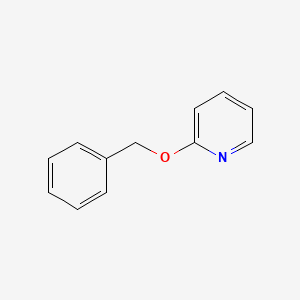

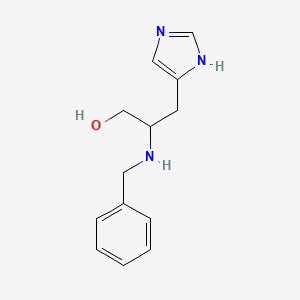

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol involves complex chemical reactions. For instance, compounds with a structural framework involving benzylamino and imidazolyl groups have been synthesized through reactions that typically include the use of reagents like triethylamine (TEA) in ethanol under reflux conditions (Azimi, Tahazadeh, & Kamari, 2014). Another approach involves the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol, leading to compounds with imidazolyl and triazolone structures, showcasing the diversity in synthetic routes for these compounds (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol is often determined using a combination of spectroscopic techniques and X-ray crystallography. DFT calculations and structural analyses through methods like UV-vis, IR, NMR, and mass spectrometry play a crucial role in elucidating the molecular framework and electronic structure of these compounds (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving the compound often include interactions with other organic molecules, leading to a wide range of derivatives with varying biological and chemical properties. The reactivity of the imidazole ring, especially in relation to its nitrogen atoms, plays a significant role in these chemical transformations, resulting in compounds that exhibit diverse antimicrobial activities (Demirayak, Benkli, & Guven, 2000).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Synthesis for Anticancer Agents: Compounds synthesized from 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol derivatives have been investigated as potential anticancer agents. For instance, benzimidazoles bearing oxadiazole nuclei have shown significant in vitro anticancer activity in various cell lines, indicating their potential as lead compounds for anticancer drug development (Rashid, Husain, & Mishra, 2012).

Antifungal Applications

Antifungal Activity

Various derivatives of 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol have been synthesized and evaluated for their antifungal properties. For example, compounds synthesized with isoxazole and dihydroisoxazole moieties showed notable antifungal activity against Candida albicans, C. glabrata, and Aspergillus fumigatus (Chevreuil et al., 2007).

Synthesis of Triazole Derivatives

Research on triazole derivatives of 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol has revealed significant antifungal activities. This includes their efficacy against various strains of Candida, with some derivatives showing greater effectiveness than standard antifungal drugs (Tang et al., 2013).

Miscellaneous Applications

Multipotent Chaperone Discovery

A compound derived from 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol demonstrated wide-ranging bioactivity, including anti-prion, anti-cancer, and anti-influenza virus effects. This highlights its potential as a multipotent lead compound for various therapeutic applications (Yamashita et al., 2020).

α2-Adrenergic Agonists

Derivatives of 2-(arylamino)imidazoles have shown potential as α2-adrenergic agonists. This class of compounds, including those derived from 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol, could be useful in reducing blood pressure and intraocular pressure (Munk et al., 1997).

Eigenschaften

IUPAC Name |

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-9-13(6-12-8-14-10-16-12)15-7-11-4-2-1-3-5-11/h1-5,8,10,13,15,17H,6-7,9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSAGVGSZLEXHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328899 |

Source

|

| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

CAS RN |

339207-77-1 |

Source

|

| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)